Cas no 1073-36-5 (3,6-dimethylpyridazin-4-amine)

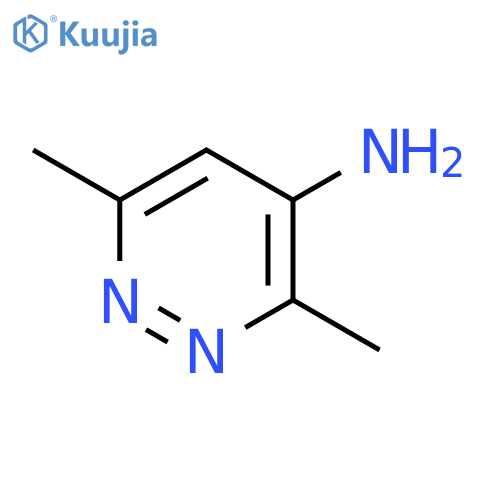

3,6-dimethylpyridazin-4-amine structure

商品名:3,6-dimethylpyridazin-4-amine

3,6-dimethylpyridazin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyridazinamine,3,6-dimethyl-

- 3,6-dimethylpyridazin-4-amine

- 2-Amino-3,6-dimethylpyridazin

- 3,6-Dimethyl-4-aminopyridazin

- 3,6-dimethyl-4-aminopyridazine

- 3,6-dimethyl-pyridazin-4-ylamine

- 4-Amino-3,6-dimethyl-pyridazin

- AC1L5N3P

- AC1Q4XC1

- AR-1F0049

- CCG-40346

- CTK4A5374

- NSC75282

- EN300-94776

- DTXSID00291411

- 1073-36-5

- NSC-75282

- AKOS006337563

-

- MDL: MFCD19204960

- インチ: InChI=1S/C6H9N3/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3,(H2,7,8)

- InChIKey: YYLLDNULVPDUGN-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(N)=C(C)N=N1

計算された属性

- せいみつぶんしりょう: 123.07977

- どういたいしつりょう: 123.08

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 94.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 51.8Ų

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.112

- ふってん: 318.2°Cat760mmHg

- フラッシュポイント: 172.1°C

- 屈折率: 1.569

- PSA: 51.8

- LogP: 1.25680

3,6-dimethylpyridazin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM325886-100mg |

3,6-dimethylpyridazin-4-amine |

1073-36-5 | 95%+ | 100mg |

$468 | 2021-08-18 | |

| Enamine | EN300-94776-2.5g |

3,6-dimethylpyridazin-4-amine |

1073-36-5 | 95.0% | 2.5g |

$1903.0 | 2025-03-21 | |

| Enamine | EN300-94776-10.0g |

3,6-dimethylpyridazin-4-amine |

1073-36-5 | 95.0% | 10.0g |

$4176.0 | 2025-03-21 | |

| Chemenu | CM325886-250mg |

3,6-dimethylpyridazin-4-amine |

1073-36-5 | 95%+ | 250mg |

$702 | 2021-08-18 | |

| Chemenu | CM325886-10g |

3,6-dimethylpyridazin-4-amine |

1073-36-5 | 95%+ | 10g |

$5090 | 2021-08-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23260-5G |

3,6-dimethylpyridazin-4-amine |

1073-36-5 | 95% | 5g |

¥ 23,166.00 | 2023-03-15 | |

| Enamine | EN300-94776-0.1g |

3,6-dimethylpyridazin-4-amine |

1073-36-5 | 95.0% | 0.1g |

$855.0 | 2025-03-21 | |

| Enamine | EN300-94776-0.25g |

3,6-dimethylpyridazin-4-amine |

1073-36-5 | 95.0% | 0.25g |

$893.0 | 2025-03-21 | |

| Enamine | EN300-94776-1g |

3,6-dimethylpyridazin-4-amine |

1073-36-5 | 1g |

$971.0 | 2023-09-01 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23260-250.0mg |

3,6-dimethylpyridazin-4-amine |

1073-36-5 | 95% | 250.0mg |

¥3089.0000 | 2024-07-28 |

3,6-dimethylpyridazin-4-amine 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1073-36-5 (3,6-dimethylpyridazin-4-amine) 関連製品

- 90568-13-1(3-methylpyridazin-4-amine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1073-36-5)3,6-dimethylpyridazin-4-amine

清らかである:99%

はかる:1g

価格 ($):645.0